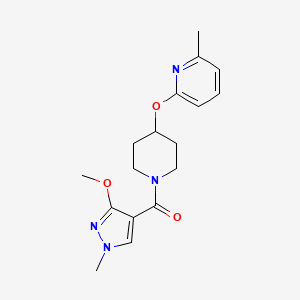

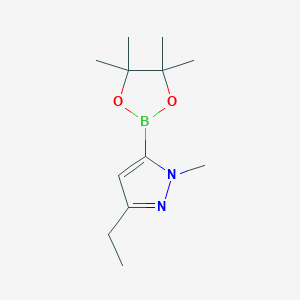

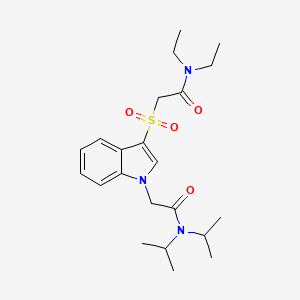

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

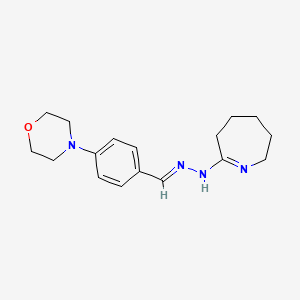

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as TMBP, is a boron-containing compound that has gained significant attention in scientific research. It is a versatile molecule that has been used in numerous applications, ranging from medicinal chemistry to materials science.

Scientific Research Applications

Synthesis and Characterization

Research on compounds closely related to "3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" demonstrates advancements in synthesis methods and characterization techniques. For example, Liao et al. (2022) described the synthesis and characterization of a related compound, using spectroscopic methods like FT-IR, NMR, and X-ray diffraction to confirm its structure and to perform DFT calculations for molecular structure analysis (Liao et al., 2022).

Crystal Structure and DFT Studies

Another study by Yang et al. (2021) focused on the crystal structure and DFT study of a compound with a similar structure, highlighting the utility of nucleophilic substitution reactions in obtaining organic intermediates with both pyrazole heterocycle and borate functional groups. The research emphasizes the importance of X-ray diffraction and DFT calculations in understanding molecular conformations and electrostatic potential (Yang et al., 2021).

Antioxidant and Biological Activities

Research also extends to the evaluation of biological activities, where compounds derived from or related to "this compound" are investigated for their potential health benefits. For instance, Zhang et al. (2009) isolated phenolic compounds from walnut kernels, showing significant antioxidant activities, suggesting that structural analogs of the compound might also possess similar beneficial properties (Zhang et al., 2009).

Heterocyclic Synthesis

Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This study shows the versatility of related structures in synthesizing a wide range of heterocyclic compounds with potential applications in drug discovery and development (Mohareb et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as bromodomains) and inhibit their function . This inhibition could lead to changes in gene expression and cellular function.

Result of Action

Inhibition of bromodomains could potentially lead to changes in gene expression, impacting cellular proliferation and differentiation .

properties

IUPAC Name |

3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYSAPREJHULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)